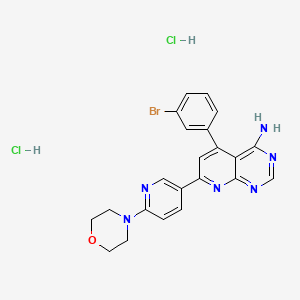
2-amino-N-butylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-butylacetamide is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Therapeutics : A study by (Ali et al., 2023) found that a compound related to 2-amino-N-butylacetamide, isolated from figs, enhanced the effectiveness of trastuzumab in killing cancer cells. This compound increased the activity of phagocytic cells in cancer treatment, indicating its potential use in therapeutic strategies for ovarian cancer.
Enzyme Kinetics and Drug Metabolism : Research by (Kobayashi et al., 2012) explored the role of arylacetamide deacetylase in the hydrolysis of flutamide, an antiandrogen drug. This study provides insights into the enzymatic pathways involved in drug metabolism.
Anticonvulsant Activity : A study on sec-Butyl-propylacetamide, a homolog of this compound, demonstrated anticonvulsant activity in various rodent models, as reported by (White et al., 2012). This research contributes to the development of new treatments for seizures and epilepsy.
Chemical Synthesis : Research by (Wang & Roskamp, 1993) focused on the conversion of β-amino esters to β-lactams using tin(II) amides, demonstrating the significance of this compound in chemical synthesis processes.
Maillard Reaction in Food Science : A study by (Hayase & Takahashi, 1996) explored the Maillard reaction products from 3-Deoxyglucosone and Butylamine, including compounds like N-butylacetamide. This research is significant in understanding the chemical reactions in food processing and preservation.
Pharmaceutical Applications : Research on N-(4-amino-2-butynyl)acetamide derivatives, as reported by (Take et al., 1992), showed potential for treating overactive detrusor. These compounds demonstrated inhibitory activity on detrusor contraction, contributing to the development of new drugs.
Hydrogen Bonding Studies : A study by (Nikolić et al., 1990) investigated the hydrogen bonding of N-butylacetamides, which is fundamental to understanding molecular interactions in various chemical processes.
Eigenschaften
IUPAC Name |
2-amino-N-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-8-6(9)5-7/h2-5,7H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDONSFHUTYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)




![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B3010738.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)
